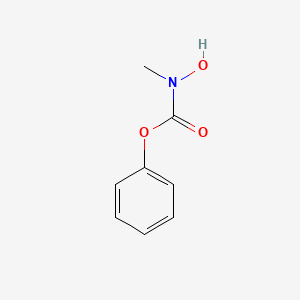
Phenyl hydroxy(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl hydroxy(methyl)carbamate is an organic compound with the molecular formula C8H9NO3. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative. Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl hydroxy(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenol with methyl isocyanate in the presence of a catalyst. Another method includes the reaction of phenyl chloroformate with hydroxylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Phenyl hydroxy(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate esters, while reduction can produce amines .
Scientific Research Applications
Phenyl hydroxy(methyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl hydroxy(methyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Phenyl hydroxy(methyl)carbamate can be compared with other carbamate compounds such as:
Methyl carbamate: Similar in structure but with different reactivity and applications.
Ethyl carbamate: Used in different industrial applications and has distinct chemical properties.
Phenyl carbamate: Shares some similarities but differs in its specific uses and reactivity.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a protecting group and its applications in various fields highlight its versatility and importance .
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
phenyl N-hydroxy-N-methylcarbamate |
InChI |
InChI=1S/C8H9NO3/c1-9(11)8(10)12-7-5-3-2-4-6-7/h2-6,11H,1H3 |
InChI Key |
USUHIPGXMKIPIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Methoxycarbonyl)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B13023017.png)
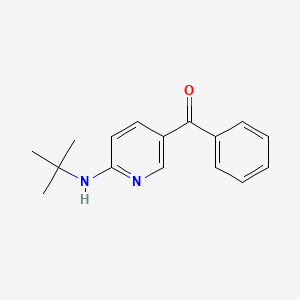
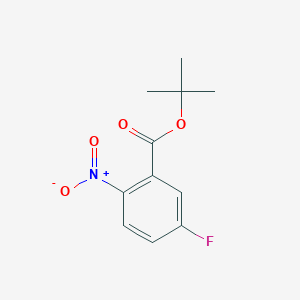
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13023037.png)
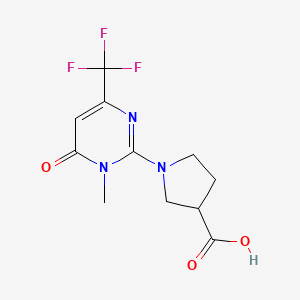
![6-Acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;methanesulfonic acid](/img/structure/B13023045.png)
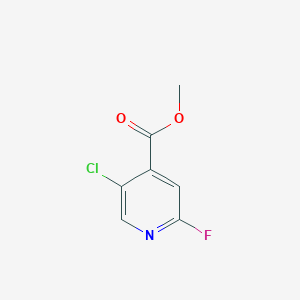
![6-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13023052.png)
![N-(5-Bromothiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B13023062.png)
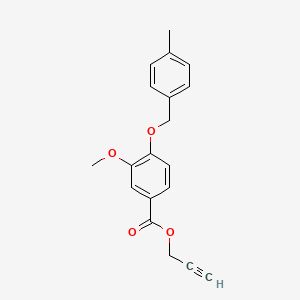
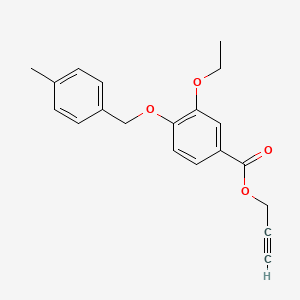

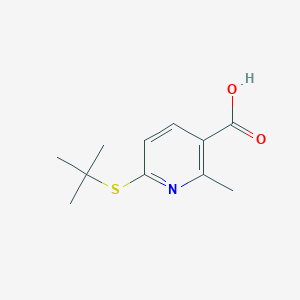
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13023097.png)
